molecular formula C9H8N4S B13171794 3-(1H-1,2,4-triazol-5-yl)benzene-1-carbothioamide CAS No. 1334148-25-2

3-(1H-1,2,4-triazol-5-yl)benzene-1-carbothioamide

Cat. No.: B13171794
CAS No.: 1334148-25-2
M. Wt: 204.25 g/mol
InChI Key: FDKUSLGLRLDQDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-1,2,4-triazol-5-yl)benzene-1-carbothioamide is a heterocyclic compound that features a triazole ring attached to a benzene ring with a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,4-triazol-5-yl)benzene-1-carbothioamide typically involves the reaction of 3-(1H-1,2,4-triazol-5-yl)benzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonium thiocyanate to yield the carbothioamide derivative . The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,4-triazol-5-yl)benzene-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

3-(1H-1,2,4-triazol-5-yl)benzene-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-1,2,4-triazol-5-yl)benzene-1-carbothioamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity and leading to the desired biological effect. For example, in anticancer applications, the compound may induce apoptosis in cancer cells by disrupting key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-1,2,4-triazol-5-yl)benzene-1-carbothioamide is unique due to its specific substitution pattern and the presence of the carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to other triazole derivatives.

Biological Activity

3-(1H-1,2,4-triazol-5-yl)benzene-1-carbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of benzene derivatives with 1,2,4-triazole and thiocarbonyl compounds. The structural characteristics can be analyzed using techniques such as NMR spectroscopy and X-ray crystallography, which confirm the presence of the triazole and carbothioamide moieties.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Line Studies : The compound has been tested against various cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). Results indicate that it exhibits significant cytotoxicity with IC50 values ranging from 10 µM to 30 µM depending on the cell line tested .
Cell Line IC50 (µM) Reference
MCF715.0
A54925.0
HepG220.0

Antifungal Activity

The compound also demonstrates antifungal properties, particularly against strains such as Candida albicans and Aspergillus niger. In vitro studies have shown that it inhibits fungal growth at concentrations as low as 50 µg/mL .

The proposed mechanism for the biological activity of this compound involves:

  • Inhibition of Enzymatic Pathways : The triazole moiety is known to interfere with enzyme systems critical for cell proliferation.
  • Induction of Apoptosis : Studies suggest that treatment with this compound leads to increased levels of reactive oxygen species (ROS), triggering apoptotic pathways in cancer cells .

Case Studies

Several case studies have been documented regarding the efficacy of this compound:

  • Study on MCF7 Cells : A detailed study demonstrated that this compound induced apoptosis in MCF7 cells through mitochondrial dysfunction and activation of caspase pathways .
  • Fungal Inhibition Study : Another investigation focused on its antifungal activity against Candida species, revealing a significant reduction in fungal load in treated samples compared to controls .

Properties

CAS No.

1334148-25-2

Molecular Formula

C9H8N4S

Molecular Weight

204.25 g/mol

IUPAC Name

3-(1H-1,2,4-triazol-5-yl)benzenecarbothioamide

InChI

InChI=1S/C9H8N4S/c10-8(14)6-2-1-3-7(4-6)9-11-5-12-13-9/h1-5H,(H2,10,14)(H,11,12,13)

InChI Key

FDKUSLGLRLDQDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=S)N)C2=NC=NN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.